molecular formula C7H8N2O5S B15178179 2-Amino-4-(methylsulphonyl)-5-nitrophenol CAS No. 85030-18-8

2-Amino-4-(methylsulphonyl)-5-nitrophenol

Cat. No.: B15178179
CAS No.: 85030-18-8
M. Wt: 232.22 g/mol
InChI Key: FXPKBSNHMBDDQW-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulphonyl)-5-nitrophenol is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of an amino group, a methylsulphonyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol typically involves the nitration of 2-Amino-4-(methylsulphonyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methylsulphonyl)-5-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while sulfonation typically involves concentrated sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or sulfonated phenol derivatives.

Scientific Research Applications

2-Amino-4-(methylsulphonyl)-5-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylsulphonyl)-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and nitro groups, can participate in various biochemical reactions, influencing cellular processes. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulphonyl)phenol: Lacks the nitro group but shares the amino and methylsulphonyl groups.

    2-Amino-4-(methylsulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenolic hydroxyl group.

    2-Amino-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methylsulphonyl group.

Uniqueness

2-Amino-4-(methylsulphonyl)-5-nitrophenol is unique due to the presence of both the nitro and methylsulphonyl groups on the phenol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-methylsulfonyl-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-15(13,14)7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPKBSNHMBDDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)N)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234090
Record name 2-Amino-4-(methylsulphonyl)-5-nitrophenol
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Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85030-18-8
Record name 2-Amino-4-(methylsulfonyl)-5-nitrophenol
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Record name 2-Amino-4-(methylsulphonyl)-5-nitrophenol
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Record name 2-Amino-4-(methylsulphonyl)-5-nitrophenol
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Record name 2-amino-4-(methylsulphonyl)-5-nitrophenol
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Record name 2-Amino-4-(methylsulfonyl)-5-nitrophenol
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